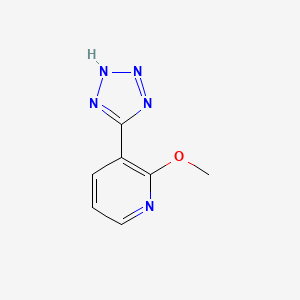
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” is a chemical compound with the molecular formula C8H9N5O. It has an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .
Synthesis Analysis
While specific synthesis methods for “Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” were not found, a similar compound, “3-(5-Phenyl-2H-tetrazol-2-yl)pyridine”, was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .Molecular Structure Analysis
The molecular structure of “Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” was confirmed by various spectroscopic methods such as 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, and high-resolution mass spectrometry . Further studies on the molecular structure were conducted using sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” include an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Coordination Chemistry
Pyridine derivatives are extensively used in the synthesis and coordination chemistry of various compounds. For instance, the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines, which are derivatives of pyridine, have been explored for applications like luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
2. Organic Synthesis and Ligand Development
In organic synthesis, pyridine compounds act as crucial intermediates and ligands. For example, the development of new O/N/O ligands like bis-phenol-pyridine and bis-phenol-pyrazole has been studied, showcasing the versatility of pyridine derivatives in forming complex molecular structures (Silva et al., 1997).
3. Photophysical Applications
The field of photophysics has also benefited from pyridine derivatives. Research on luminescent methoxylated imidazo[1,5-a]pyridines has demonstrated their potential in applications like increasing emission quantum yield and Stokes shift tuning, crucial for materials used in light-emitting devices (Volpi et al., 2021).
4. Medicinal Chemistry
In medicinal chemistry, pyridine derivatives are key components for synthesizing various bioactive molecules. For example, the synthesis of antitumor agents using polymethoxylated fused pyridine ring systems has been explored, highlighting the role of pyridine in developing potential therapeutic agents (Rostom et al., 2009).
5. Material Science
In material science, pyridine derivatives are used to develop new materials with unique properties. Research into low-cost emitters with large Stokes' shift using pyridine derivatives demonstrates their potential in creating innovative luminescent materials for various applications (Volpi et al., 2017).
Eigenschaften
IUPAC Name |
2-methoxy-3-(2H-tetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-13-7-5(3-2-4-8-7)6-9-11-12-10-6/h2-4H,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFJPRVDQOPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


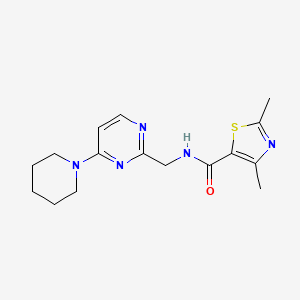
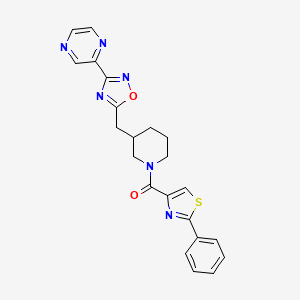
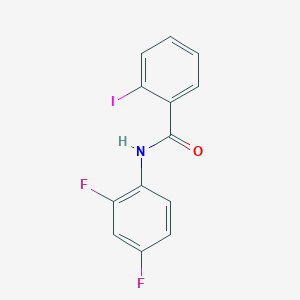
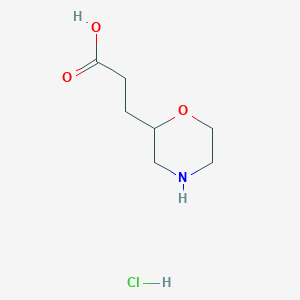
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)
![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)
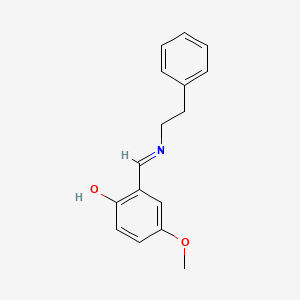
![Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)
![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)
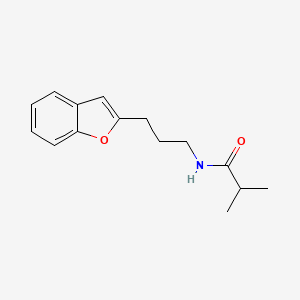
![3-Benzyl-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2707773.png)
![(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B2707774.png)